[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid
CAS No.: 438212-42-1
Cat. No.: VC2324277
Molecular Formula: C8H7N5O3
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438212-42-1 |
|---|---|
| Molecular Formula | C8H7N5O3 |
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid |
| Standard InChI | InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15) |
| Standard InChI Key | OPVKAJXZPPRJFN-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |
| Canonical SMILES | C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |
Introduction
Structural Characteristics and Chemical Properties
The structure of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid features several distinctive elements that contribute to its chemical reactivity and biological function. The core structure consists of a fused ring system where a 1,2,4-triazole ring is connected to a pyrimidine ring, forming the triazolo[1,5-a]pyrimidine scaffold. This bicyclic heterocyclic core provides a rigid framework that influences the compound's spatial configuration and interaction with biological targets.
Extending from the C-2 position of the triazolopyrimidine scaffold is a carbonyl group linked to an amino-acetic acid moiety. This functional group arrangement creates a peptide-like linkage (-C(=O)NH-) that can participate in hydrogen bonding interactions with potential biological targets. The terminal carboxylic acid group (-COOH) adds acidic properties to the molecule and provides additional sites for hydrogen bonding and ionic interactions.
The compound's heterocyclic nature, with multiple nitrogen atoms in the ring system, contributes to its ability to engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and coordination with metal ions. These properties make it particularly suitable for medicinal chemistry applications and as a building block for more complex molecules.
Biological Activity and Mechanism of Action
The biological activities of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid are diverse and significant, making it a compound of interest for various therapeutic applications. Understanding its mechanisms of action provides valuable insights into its potential as a lead compound for drug development.
Primary Target and Mode of Action
The primary biological target identified for this compound is acetolactate synthase (EC 4.1.3.18), an enzyme crucial for the biosynthesis of branched-chain amino acids. The compound acts as a slow, tight-binding inhibitor of this enzyme, leading to a deficiency in branched-chain amino acids in susceptible organisms. This inhibitory action explains some of its biological effects, particularly its potential herbicidal properties.
Biochemical Pathways Affected
The inhibition of acetolactate synthase by [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid disrupts the biosynthetic pathway of branched-chain amino acids, which includes leucine, isoleucine, and valine. These amino acids are essential for protein synthesis and various metabolic processes in many organisms. The selective nature of this inhibition contributes to the compound's potential specificity in targeting certain biological systems while sparing others.
Pharmacological Applications
The unique structural features and biological activities of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid and related derivatives position them as promising candidates for various therapeutic applications. Research has identified several potential pharmacological uses, with antiviral activity being particularly noteworthy.
Antiviral Properties
Triazolopyrimidine derivatives related to our target compound have shown significant antiviral activity, particularly against influenza viruses and SARS-CoV-2. Research has identified compounds from this class that can disrupt viral replication by interfering with protein-protein interactions essential for viral functions .
Specifically, some derivatives have been found to disrupt the heterodimerization of the PA-PB1 subunits of the influenza virus RNA-dependent RNA polymerase (RdRP), a critical process for viral replication. One such derivative demonstrated an IC50 value of 19.5 μM against the PA-PB1 interaction and an EC50 value of 16 μM against influenza A virus (IAV) replication in cell culture, without showing toxicity at concentrations up to 250 μM .
Anti-SARS-CoV-2 Activity
In light of the global COVID-19 pandemic, research has expanded to evaluate triazolopyrimidine derivatives against SARS-CoV-2. A related compound showed moderate activity against SARS-CoV-2 with an EC50 value of 34.47 μM, highlighting the potential of the triazolopyrimidine scaffold in the search for anti-coronavirus agents . This finding suggests that [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid or its derivatives might be worthy of investigation as potential anti-SARS-CoV-2 agents.
Research Data and Comparative Analysis
The biological activities of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid and its related derivatives can be quantitatively assessed through various biological assays. The following table summarizes key research findings regarding the bioactivity of triazolopyrimidine derivatives that are structurally related to our target compound.
Table 1: Biological Activity Data for Triazolopyrimidine Derivatives
Note: IC50 represents the concentration required to inhibit 50% of the target interaction; EC50 represents the concentration required to inhibit 50% of viral replication; CC50 represents the concentration that reduces cell viability by 50%.
This data demonstrates the versatility of the triazolopyrimidine scaffold in targeting various biological systems, from viral proteins to bacterial enzymes. The relatively high selectivity index (ratio of CC50 to EC50) for the anti-influenza compound suggests good safety margins for potential therapeutic development .
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective derivatives of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid. Structure-activity relationship (SAR) studies provide insights into the molecular features that contribute to specific biological activities.
Key Structural Features
The triazolopyrimidine core serves as a rigid scaffold that positions functional groups in specific spatial orientations, which is critical for interaction with biological targets. Research indicates that substitutions at different positions of this core can significantly influence biological activity .
The carbonyl-amino-acetic acid moiety provides additional interaction points through hydrogen bonding and ionic interactions, potentially enhancing binding affinity to specific protein targets. The positioning of this group at the C-2 position of the triazolopyrimidine appears to be significant for certain biological activities, as evidenced by the activity of related derivatives .
SAR Insights from Related Compounds
Research on related triazolopyrimidine derivatives has shown that compounds with an ethyl carboxylate moiety at the C-2 position exhibit good anti-influenza virus activity. Additionally, derivatives with phenyl substituents at positions C-5, C-6, or C-7 of the triazolopyrimidine scaffold have yielded compounds with various biological activities .
These findings suggest that strategic modifications of [( Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid, particularly at the triazolopyrimidine core and the amino-acetic acid moiety, could yield derivatives with enhanced biological activities or improved pharmacokinetic properties.
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